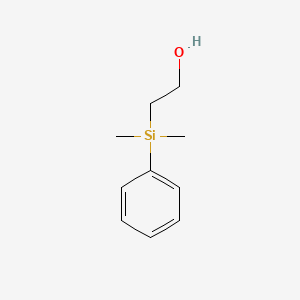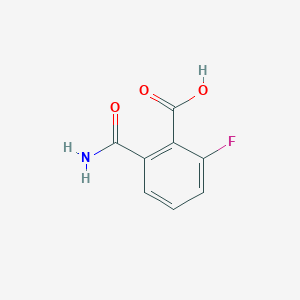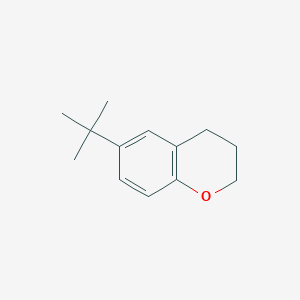
8-Quinolinamine, N-2-propenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Quinolinamine, N-2-propenyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant role in various chemical and biological applications due to its unique structural properties. The presence of the quinoline ring and the N-2-propenyl group makes it a valuable scaffold in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinamine, N-2-propenyl- typically involves the reaction of quinoline derivatives with propargylamine under specific conditions. One common method includes the use of stannous chloride dihydrate in ethanol, which facilitates the reduction of nitroquinoline to the desired amine . Another approach involves the use of indium (III) chloride as a catalyst for the hydroamination of propargylated aromatic ortho-diamines .
Industrial Production Methods: Industrial production of 8-Quinolinamine, N-2-propenyl- often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of metal catalysts such as tin and indium chlorides is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Quinolinamine, N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Quinolinamine, N-2-propenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Quinolinamine, N-2-propenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of pathogen growth . The compound’s fluorescent properties also make it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation .
Comparaison Avec Des Composés Similaires
8-Aminoquinoline: Shares the quinoline scaffold but lacks the N-2-propenyl group.
Quinoline N-oxide: An oxidized form of quinoline with different reactivity and applications.
Propargylamine derivatives: Compounds with similar propargyl groups but different core structures.
Uniqueness: 8-Quinolinamine, N-2-propenyl- is unique due to the presence of both the quinoline ring and the N-2-propenyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
67699-54-1 |
|---|---|
Formule moléculaire |
C12H12N2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
N-prop-2-enylquinolin-8-amine |
InChI |
InChI=1S/C12H12N2/c1-2-8-13-11-7-3-5-10-6-4-9-14-12(10)11/h2-7,9,13H,1,8H2 |
Clé InChI |
WCOQQHLWAHZRGK-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC1=CC=CC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B11909970.png)





![2-Benzo[1,3]dioxol-5-yl-propionaldehyde](/img/structure/B11910002.png)

![N-{[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B11910008.png)
![5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11910013.png)
![8-Methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11910015.png)



